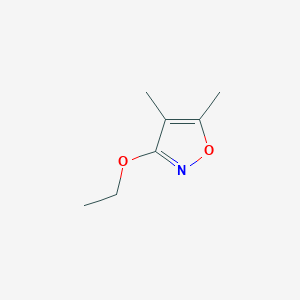
3-Ethoxy-4,5-dimethyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-4,5-dimethyl-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of ethoxy and dimethyl groups at positions 3, 4, and 5 of the oxazole ring, respectively. Oxazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
準備方法
The synthesis of 3-Ethoxy-4,5-dimethyl-1,2-oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
化学反応の分析
3-Ethoxy-4,5-dimethyl-1,2-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include manganese dioxide for oxidation, and Deoxo-Fluor® for cyclodehydration . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines can yield oxazoles, while substitution reactions can introduce different functional groups into the oxazole ring .
科学的研究の応用
3-Ethoxy-4,5-dimethyl-1,2-oxazole has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, oxazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . Additionally, oxazoles are used in the development of new pharmaceuticals and agrochemicals due to their diverse biological activities .
作用機序
The mechanism of action of 3-Ethoxy-4,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . For example, oxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to their potential use as anticancer agents .
類似化合物との比較
3-Ethoxy-4,5-dimethyl-1,2-oxazole can be compared with other similar compounds, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles . These compounds share a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms. The unique substitution pattern of this compound, with ethoxy and dimethyl groups, distinguishes it from other oxazole derivatives and contributes to its specific biological activities .
生物活性
3-Ethoxy-4,5-dimethyl-1,2-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound has the molecular formula C7H11NO2 and is characterized by its oxazole ring, which is known for contributing to various biological activities. The compound's structure includes an ethoxy group and two methyl groups at positions 4 and 5 of the oxazole ring, influencing its reactivity and interaction with biological targets.
Antimicrobial Activity
Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against a range of pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | MIC = 12.5 μM (R-enantiomer) | |
| E. coli | Potent antibacterial activity |
These findings suggest that derivatives of this compound may possess similar antimicrobial properties.
Anticancer Potential
The compound's structural features may also confer anticancer properties. A study on oxazole-containing peptides demonstrated their ability to inhibit cancer cell proliferation. The mechanism often involves targeting specific cellular pathways or receptors that are crucial for cancer cell survival:
| Cancer Cell Line | IC50 Value | Reference |
|---|---|---|
| HCT-116 | Moderate cytotoxicity | |
| Human leukemia cells | IC50 = 10.9 µg/mL |
These results indicate that further exploration of this compound could yield valuable insights into its potential as an anticancer agent.
The biological activity of this compound is likely mediated through interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors to modulate signal transduction pathways.
Case Studies
Several studies have focused on the synthesis and evaluation of oxazole derivatives for their biological activities:
- Synthesis and Evaluation : A study synthesized various oxazole derivatives and evaluated their antimicrobial and anticancer activities. The results indicated that modifications to the oxazole ring could enhance bioactivity.
- In Vivo Studies : Animal models have been used to assess the efficacy of oxazole derivatives in treating infections and tumors, showing promising results that warrant further investigation.
特性
CAS番号 |
127020-26-2 |
|---|---|
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC名 |
3-ethoxy-4,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C7H11NO2/c1-4-9-7-5(2)6(3)10-8-7/h4H2,1-3H3 |
InChIキー |
XVEJAONDLBAHCK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NOC(=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















